5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone
CAS No.: 14585-04-7
Cat. No.: VC21343102
Molecular Formula: C19H18O8
Molecular Weight: 374.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 14585-04-7 |
---|---|
Molecular Formula | C19H18O8 |
Molecular Weight | 374.3 g/mol |
IUPAC Name | 5,7-dihydroxy-3-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C19H18O8/c1-23-13-5-9(6-14(24-2)18(13)25-3)17-19(26-4)16(22)15-11(21)7-10(20)8-12(15)27-17/h5-8,20-21H,1-4H3 |
Standard InChI Key | YSXLGTWJLNLXKQ-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC |
5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone is a naturally occurring flavonoid derivative belonging to the class of methoxylated flavones. It is structurally related to myricetin, with specific hydroxyl and methoxy substitutions on its flavonoid backbone. This compound is also referred to as myricetin 3,3',4',5'-tetramethyl ether or myricetin methylether. It has been isolated from the medicinal plant Bridelia ferruginea, which is traditionally used in African medicine for its therapeutic properties .
Natural Sources
5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone has been identified in Bridelia ferruginea, a subtropical plant known for its extensive use in traditional medicine. The presence of this compound in the plant suggests its role as a secondary metabolite with potential pharmacological applications .
Biological Activity
This compound exhibits several biological properties due to its flavonoid structure and specific functional groups:
Structural Significance
The tetramethoxyflavone structure of this compound enhances its lipophilicity compared to non-methoxylated flavonoids like myricetin. This modification can influence its bioavailability and interaction with biological targets.
Research Findings and Applications
Although detailed pharmacological studies on this specific compound are scarce, the structural similarity to other flavonoids suggests potential applications:
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Antioxidant Activity: Methoxylated flavonoids often exhibit strong free radical scavenging properties.
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Anti-inflammatory Effects: Hydroxyl groups at positions 5 and 7 are known to contribute to anti-inflammatory activity.
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Cytotoxicity Against Cancer Cells: Similar compounds have shown selective cytotoxicity against cancer cell lines.
Comparison With Related Flavonoids
Future Research Directions
Given the limited data on this compound's pharmacological effects:
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In Vitro Studies: Investigating antioxidant and anti-inflammatory activities.
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In Vivo Models: Assessing bioavailability and therapeutic potential.
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Synthetic Derivatives: Developing analogs to enhance biological activity.
This compound represents a promising candidate for further research into natural product-based drug discovery due to its structural features and association with medicinal plants.
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